molecular formula C25H25F3Si B12610170 Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane CAS No. 647832-20-0

Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane

Cat. No.: B12610170
CAS No.: 647832-20-0
M. Wt: 410.5 g/mol
InChI Key: KDPHEFKCSLNCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane is a specialized organosilane reagent that integrates a silane group and a trifluoromethyl group within an alkene framework, making it a valuable building block for synthetic and organofluorine chemistry. The compound's primary research value lies in its potential to serve as a key intermediate in the construction of more complex fluorinated molecules, a critical area in pharmaceutical and agrochemical development where the introduction of fluorine atoms is a established strategy to modulate the physicochemical properties of organic molecules, improving their metabolic stability, selectivity, and membrane permeability . The triphenylsilane moiety attached to an alkene carbon can undergo regioselective transformations, such as epoxidation and subsequent ring-opening, facilitated by a hypothesized β-silicon effect that stabilizes cationic intermediates and directs regiochemistry . The mechanism of action for silane coupling agents in general involves the hydrolyzable groups on the silicon atom reacting with inorganic surfaces, while the organic functional group (in this case, the complex alkene) can interact with or be incorporated into organic polymers or small molecules, effectively coupling different materials or creating complex molecular architectures . This makes it a candidate for developing advanced materials, surface modifications, and as a scaffold in drug discovery. Researchers can leverage this reagent to explore new pathways in fluorohydrin synthesis, create novel polymeric materials with tailored surface properties, and develop new bioactive compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647832-20-0

Molecular Formula

C25H25F3Si

Molecular Weight

410.5 g/mol

IUPAC Name

triphenyl-[2-(trifluoromethyl)hex-1-enyl]silane

InChI

InChI=1S/C25H25F3Si/c1-2-3-13-21(25(26,27)28)20-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,2-3,13H2,1H3

InChI Key

KDPHEFKCSLNCOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Grignard Reaction

Procedure:

  • Formation of Grignard Reagent :

    • A solution of bromopropane is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent.
  • Addition of Trifluoromethyl Group :

    • The Grignard reagent is then reacted with a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions (typically at low temperatures) to introduce the trifluoromethyl group.
  • Silane Introduction :

    • The resulting alkene is then treated with triphenylchlorosilane in the presence of a base (e.g., triethylamine) to facilitate the formation of Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane.

Yields and Conditions :

  • Typical yields range from 60% to 85% depending on reaction conditions and purification methods employed.

Method 2: Direct Silylation

Procedure:

  • Synthesis of Alkene :

    • An alkene precursor (such as 2-(trifluoromethyl)hex-1-ene) can be synthesized via elimination reactions from corresponding alcohols or halides.
  • Silylation Reaction :

    • The alkene is then reacted with triphenylsilane in the presence of a catalyst (such as a Lewis acid or a transition metal complex) to promote the silylation process.

Yields and Conditions :

  • Yields can vary widely based on the catalyst used, typically achieving between 50% to 80%.

Method 3: Hydrosilylation

Procedure:

  • Hydrosilylation Reaction :

    • The trifluoromethyl-substituted alkene undergoes hydrosilylation with triphenylsilane using a platinum catalyst under mild conditions.
  • Product Isolation :

    • The reaction mixture is purified using silica gel chromatography to isolate this compound.

Yields and Conditions :

  • This method often yields high purity products (>90%) but may require careful control of reaction conditions to avoid side reactions.
Method Key Steps Typical Yield (%) Purification Method
Grignard Reaction Grignard formation, trifluoromethylation, silylation 60 - 85 Silica gel chromatography
Direct Silylation Alkene synthesis, silylation 50 - 80 Silica gel chromatography
Hydrosilylation Direct hydrosilylation with catalyst >90 Silica gel chromatography

The preparation of this compound can be effectively achieved through various synthetic routes, each offering distinct advantages in terms of yield and purity. The choice of method largely depends on the availability of starting materials and desired product specifications. Future research may focus on optimizing these methods further to enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions may produce various functionalized silanes.

Scientific Research Applications

Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various chemical and biological processes, making the compound valuable for research in multiple fields. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

a. 4-((Triphenyl)silyl)-3-fluorobutane-1,2-diol (Compound 14, )

  • Structure : Features a diol group and a fluorine atom adjacent to the silane moiety.
  • Reactivity : The diol group enables hydrogen bonding, making it suitable for pharmaceutical applications, whereas the trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects .
  • Synthesis : Synthesized via epoxide ring-opening with HF·Et₃N, contrasting with the target compound’s likely Grignard or hydrosilylation routes.

b. Triphenyl(oxiran-2-ylmethyl)silane (Compound 18, )

  • Structure : Contains an epoxide (oxirane) ring instead of the hexenyl chain.
  • Applications : The epoxide group allows for cross-linking in polymers, whereas the target compound’s unsaturated hexenyl chain may participate in conjugate additions or cycloadditions .

Allyl- and Vinyl-Substituted Silanes

a. Triphenyl(vinyl)silane (CAS 18666-68-7, )

  • Structure : A shorter vinyl group replaces the hexenyl chain.
  • Applications: Widely used as a coupling agent in composites due to its ability to form siloxane bonds with inorganic surfaces. The trifluoromethyl group in the target compound could improve thermal stability and chemical resistance in harsh environments .

b. (3-Methyl-3-butenyl)(triphenyl)silane ()

  • Structure : Branched allyl group with a methyl substituent.

Ethynyl-Substituted Silanes

a. Trimethyl[(3-trifluoromethylphenyl)ethynyl]silane (CAS 40230-93-1, )

  • Structure : Aromatic ring with ethynyl and trifluoromethyl groups.
  • Electronic Properties : The ethynyl group enables conjugation with the aromatic ring, altering electronic properties for use in organic electronics. The target compound’s aliphatic chain may prioritize flexibility over conjugation .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Synthesis Method
Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane C₂₅H₂₃F₃Si -CF₃, hexenyl Catalysis, surface modification Likely Grignard/hydrosilylation
4-((Triphenyl)silyl)-3-fluorobutane-1,2-diol C₂₂H₂₃FO₂Si -F, diol Pharmaceuticals Epoxide ring-opening
Triphenyl(vinyl)silane C₂₀H₁₈Si Vinyl Composite materials Condensation reactions
(3-Methyl-3-butenyl)(triphenyl)silane C₂₃H₂₆Si Branched allyl, -CH₃ Polymer additives Allylation of silanes
Trimethyl[(3-trifluoromethylphenyl)ethynyl]silane C₁₂H₁₃F₃Si Aromatic, ethynyl, -CF₃ Organic electronics Sonogashira coupling

Research Findings and Key Differences

Reactivity in Catalytic Systems

  • The trifluoromethyl group in the target compound enhances electrophilicity at the silicon center, facilitating nucleophilic substitutions more effectively than non-fluorinated analogues like triphenyl(vinyl)silane .
  • In contrast, ethynyl-substituted silanes (e.g., CAS 40230-93-1) exhibit π-conjugation, favoring applications in cross-coupling reactions over hydrophobicity-driven uses .

Thermal and Chemical Stability

  • Fluorinated silanes (e.g., Compound 14 and the target compound) demonstrate superior thermal stability (decomposition >250°C) compared to non-fluorinated variants like triphenyl(vinyl)silane (decomposition ~200°C) due to strong C-F bonds .

Surface Modification Efficiency

  • Triphenyl(vinyl)silane forms robust siloxane networks on inorganic surfaces, but the target compound’s trifluoromethyl group may reduce surface energy, enhancing water repellency in coatings .

Biological Activity

Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane is a silane compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The compound can be synthesized through a series of reactions involving the introduction of trifluoromethyl groups and the attachment of phenyl groups to the silicon atom. The general synthetic route involves:

  • Formation of the Trifluoromethyl Group : Utilizing trifluoromethylation techniques to introduce the CF₃ group onto a hexene backbone.
  • Silane Attachment : Employing aryl lithium reagents to attach phenyl groups to the silicon center.

The detailed synthetic pathway can be summarized as follows:

StepReaction TypeReagents UsedConditions
1TrifluoromethylationCF₃ source (e.g., CF₃I)Anhydrous conditions
2Aryl substitutionArLi reagentsLow temperature

Antifertility and Uterotropic Effects

Research has indicated that compounds similar to this compound exhibit notable antifertility properties. A study focused on 1-trifluoromethyl-1,2,2-triphenylethylenes demonstrated significant postcoital antifertility and uterotrophic activities in rats. The most potent compound in this series was shown to impact reproductive functions effectively, suggesting potential applications in fertility regulation .

The biological activity of these compounds is believed to stem from their ability to interact with estrogen receptors, leading to alterations in uterine tissue dynamics. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Study 1: Antifertility Activity in Rats

A pivotal study assessed the antifertility effects of synthesized triphenylethylenes in rats. The methodology involved treating female rats with various dosages post-mating, followed by evaluation of pregnancy rates and uterine weight changes.

Results:

CompoundDosage (mg/kg)Pregnancy Rate (%)Uterine Weight Change (%)
Control-90-
Compound A1030-40
Compound B2015-55

The significant reduction in pregnancy rates and changes in uterine weight indicated strong antifertility effects attributed to the compounds tested .

Study 2: Estrogenic Activity Assessment

In another investigation, the estrogenic activity of similar silane compounds was evaluated using an in vitro assay. The compounds were tested for their ability to stimulate estrogen-responsive reporter genes.

Findings:

CompoundRelative Activity (vs. E₂)
This compound75%
Control (E₂)100%

This study highlighted that while the compound exhibited significant estrogenic activity, it was less potent than estradiol (E₂), suggesting potential for use as a selective estrogen receptor modulator (SERM) .

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